[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate
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Overview
Description
[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate is a sesquiterpene lactone isolated from the plant species Hymenoxys richardsonii, which belongs to the Asteraceae family . This compound has garnered attention due to its anti-mitotic activity, making it a potential candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate is typically isolated through bioassay-guided fractionation of Hymenoxys richardsonii leaves . The process involves extracting the leaves with solvents, followed by chromatographic separation to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: [(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Scientific Research Applications
[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate has several scientific research applications:
Mechanism of Action
[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate exerts its effects by disrupting the mitotic spindle formation during cell division . It leads to prolonged mitotic arrest, causing cells to accumulate high levels of cyclin B and dephosphorylated cyclin-dependent kinase 1 . This disruption ultimately results in cell death, making it a promising compound for cancer therapy .
Comparison with Similar Compounds
Parthenolide: Another sesquiterpene lactone known for its anti-mitotic activity.
Psilostachyin A and C: These compounds also inhibit the G2/M checkpoint and arrest cells in mitosis.
6-O-Angeloylplenolin: Induces mitotic arrest by inhibiting the Skp1-Cullin-F-box protein complex.
Uniqueness: [(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate is unique due to its specific molecular structure and the distinct way it disrupts mitotic spindle formation . Its ability to induce prolonged mitotic arrest sets it apart from other sesquiterpene lactones .
Properties
CAS No. |
126794-72-7 |
---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H30O6/c1-6-10(2)17(22)26-19-20(5)8-13-12(4)18(23)25-15(13)7-11(3)16(20)14(21)9-24-19/h10-11,13-16,19,21H,4,6-9H2,1-3,5H3/t10?,11-,13-,14+,15+,16-,19+,20+/m1/s1 |
InChI Key |
JVXPGZAKWVHPLQ-BPPWXSMMSA-N |
SMILES |
CCC(C)C(=O)OC1C2(CC3C(CC(C2C(CO1)O)C)OC(=O)C3=C)C |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@]2(C[C@H]3[C@H](C[C@H]([C@@H]2[C@H](CO1)O)C)OC(=O)C3=C)C |
Canonical SMILES |
CCC(C)C(=O)OC1C2(CC3C(CC(C2C(CO1)O)C)OC(=O)C3=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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